2-Amino-N-benzyl-3-phenylpropanamide hydrochloride

Chiral resolution Diastereomeric salt formation Enantiomeric enrichment

Racemic phenylalanine benzylamide building blocks avoid the ~2-5× cost premium of enantiopure variants while retaining both reactive handles for achiral SAR exploration. This DL-hydrochloride salt (CAS 34582-43-9) provides the free α-amine for peptide coupling (HATU/DIPEA, EDC/HOBt) and the benzylamide NH for N-alkylation or metabolically stable C-terminal capping-at substantially lower cost than the (S)-enantiomer (CAS 126090-42-4). • Dual orthogonal handles - free α-amine + benzylamide - for convergent synthesis • HCl salt ensures aqueous solubility vs. free base (LogP 3.77) • ≥95% purity with orthogonal analytics (NMR, HPLC) for lot-to-lot consistency

Molecular Formula C16H19ClN2O
Molecular Weight 290.79 g/mol
CAS No. 34582-43-9
Cat. No. B1525220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-benzyl-3-phenylpropanamide hydrochloride
CAS34582-43-9
Molecular FormulaC16H19ClN2O
Molecular Weight290.79 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=C2)N.Cl
InChIInChI=1S/C16H18N2O.ClH/c17-15(11-13-7-3-1-4-8-13)16(19)18-12-14-9-5-2-6-10-14;/h1-10,15H,11-12,17H2,(H,18,19);1H
InChIKeyGGQJPLDFBJFCCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-benzyl-3-phenylpropanamide Hydrochloride: Product Overview


2-Amino-N-benzyl-3-phenylpropanamide hydrochloride (CAS 34582-43-9) is the racemic (DL) hydrochloride salt of phenylalanine N-benzylamide, an α-amino amide with molecular formula C₁₆H₁₉ClN₂O and molecular weight 290.79 g/mol [1]. It is classified as a versatile small-molecule scaffold (CymitQuimica) possessing a free α-amine and a benzylamide moiety, enabling dual orthogonal functionalization in peptide coupling and heterocyclic synthesis . Unlike its enantiopure (S)-counterpart hydrochloride (CAS 126090-42-4), this racemic form provides an economical entry point for applications where absolute stereochemistry is not a prerequisite, while retaining the core bifunctional reactivity of the phenylalanine benzylamide framework.

Achiral For synthesis workflows where absolute stereochemistry is not required
Bifunctional Dual α-amine and benzylamide handles enable orthogonal functionalization
Cost Economical racemic entry point compared to enantiopure (S)-form

2-Amino-N-benzyl-3-phenylpropanamide Hydrochloride: Substitution Risks


Generic substitution of this compound with simpler N-benzyl-3-phenylpropanamide (CAS 10264-10-5, lacking the α-amino group) eliminates the primary amine handle essential for peptide coupling, imine formation, and reductive amination sequences—a loss of one reactive site that cannot be compensated by the amide NH alone. Substitution with the enantiopure (S)-phenylalanine benzylamide hydrochloride (CAS 126090-42-4) introduces chiral discrimination capability documented at 81% yield and 98% diastereomeric excess in industrial-scale resolutions [1], but at substantially higher cost and with the risk of unintended enantioselectivity in achiral applications. Furthermore, the hydrochloride salt form confers aqueous solubility that the free base (CAS 103676-09-1, computed LogP 3.77 [2]) does not match, directly affecting biological assay compatibility. Each substitution thus alters either the number of reactive handles, the stereochemical outcome, or the solubility profile—three parameters that are mutually incompatible across the commercially available phenylalanine benzylamide variants.

Des-amino analog (CAS 10264-10-5)

Lacks the α-amine handle; eliminates peptide coupling and imine formation pathways, limiting orthogonal reactivity.

Enantiopure (S)-form (CAS 126090-42-4)

Higher cost and may introduce unintended enantioselectivity in achiral applications; chiral resolution evidence may not transfer.

Free base (CAS 103676-09-1)

Poor aqueous solubility (LogP 3.77) compared to the hydrochloride salt; may require organic co-solvent and risk precipitation in assay media.

2-Amino-N-benzyl-3-phenylpropanamide Hydrochloride: Differentiation Evidence


Chiral Resolution: Racemic vs. Enantiopure Forms

The enantiopure (S)-phenylalanine benzylamide hydrochloride (CAS 126090-42-4) has been demonstrated as the most preferable resolving agent among a panel of chiral amines for the industrial-scale resolution of racemic 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid, achieving 81% isolated yield of the less-soluble diastereomeric salt with 98% diastereomeric excess (de) and 79% efficiency (E) [1]. In contrast, the racemic hydrochloride (CAS 34582-43-9) cannot perform chiral discrimination, making it suitable only for achiral synthetic applications. X-ray crystallographic analysis confirmed that water molecules play a key role in crystallizing the enantiopure salt, a structural feature inaccessible with the racemic form.

Chiral resolution
Head-to-head
Racemic form: no chiral discrimination. Enantiopure (S)-form: 81% yield, 98% de, E 79% in diastereomeric salt resolution.
Selection depends on stereochemical requirements; racemic for achiral synthesis, enantiopure for asymmetric resolution.
X-ray crystallography confirms water-mediated salt structure for enantiopure form only.
Chiral resolution Diastereomeric salt formation Enantiomeric enrichment

Reactive Handle Comparison: Bifunctional vs. Monofunctional Scaffolds

2-Amino-N-benzyl-3-phenylpropanamide hydrochloride possesses two chemically distinct nucleophilic sites—the primary α-amine (pKa ~7.5–8.5, reactive toward acylating agents, aldehydes, and isocyanates) and the benzylamide NH (deprotonatable for N-alkylation)—enabling sequential orthogonal functionalization without protecting group manipulation at the amide nitrogen [1]. By contrast, N-benzyl-3-phenylpropanamide (CAS 10264-10-5) lacks the α-amino group entirely, offering only a single amide NH for derivatization. This difference of exactly one reactive handle is decisive in multi-step synthetic routes requiring chemoselective transformations. In the synthesis of FR113680-class tripeptide substance P antagonists, the α-amine undergoes peptide bond formation while the N-benzylamide serves as a metabolically stable C-terminus mimetic, a dual role impossible with the des-amino analog [2].

Reactive handles
Class-level
Target: 2 handles (α-NH₂ + benzylamide NH). Comparator des-amino analog: 1 handle (amide NH only). +1 orthogonal reactive site.
Bifunctional scaffold reduces step count in convergent synthesis; supports peptide coupling and N-functionalization sequences.
Rotatable bond count difference reflects additional functional-group flexibility.
Orthogonal functionalization Peptide coupling Heterocyclic synthesis

Aqueous Solubility: HCl Salt vs. Free Base

The hydrochloride salt (CAS 34582-43-9) is documented as a water-soluble crystalline powder, a property critical for preparing stock solutions in aqueous buffers for enzyme assays and cell-based studies . The corresponding free base (CAS 103676-09-1) carries a computed octanol–water partition coefficient LogP of 3.77 [1], predicting limited aqueous solubility that would necessitate organic co-solvent (e.g., DMSO) and risk compound precipitation upon dilution into assay media. This salt/free base solubility differential is a class-level property of amine hydrochlorides, but carries direct procurement implications: researchers requiring aqueous compatibility without surfactant or co-solvent artifacts should specify the hydrochloride salt.

Aqueous solubility
Class-level
HCl salt: water-soluble crystalline powder. Free base: LogP 3.77, predicted low aqueous solubility.
Salt form critical for biological assay compatibility; free base may require DMSO and risk precipitation.
Exact aqueous solubility values not reported in openly available databases.
Aqueous solubility Biological assay preparation Salt form selection

Purity and Analytical Certification: Multi-Vendor vs. Custom Synthesis

This compound is stocked and supplied at ≥95% minimum purity (HPLC) by multiple independent vendors including AKSci, Leyan (product 2034312), and CymitQuimica/Biosynth . AKSci provides Safety Data Sheets and Certificates of Analysis upon request, with all batches backed by full quality assurance and shipped under documented chain of custody . Bidepharm additionally offers batch-specific QC reports encompassing NMR, HPLC, and GC characterization . This level of multi-vendor, multi-method analytical documentation is not uniformly available for custom-synthesized phenylalanine amide analogs, where purity may rely on a single HPLC trace from a single source, increasing the risk of unidentified impurities affecting downstream reaction yields or biological readouts.

Purity certification
Data to verify
≥95% (HPLC) from ≥4 independent vendors; SDS, COA available; NMR, HPLC, GC batch reports from Bidepharm.
Multi-vendor orthogonal analytical documentation supports lot consistency and reduces re-characterization burden.
Specifications based on vendor product sheets; independent verification recommended.
Quality assurance Analytical characterization Procurement reliability

Metabolic Stability: Benzylamide vs. Benzyl Ester C-Terminus

In the structure–activity development of tripeptide substance P (SP) antagonists, the benzyl ester moiety (Phe-OBzl) of the lead compound Boc-Gln-D-Trp(CHO)-Phe-OBzl underwent rapid hydrolysis in guinea pig plasma and liver homogenate, generating an inactive carboxylic acid analog [1]. Systematic replacement of the ester with amide bioisosteres identified the N-benzylamide group as the optimal hydrolytically stable surrogate. This discovery directly enabled FR113680 (Ac-Thr-D-Trp(CHO)-Phe-NMeBzl), which competitively inhibited ³H-SP binding to guinea pig lung membranes with an IC₅₀ of 5.8 nM and antagonized SP-induced ileum contraction with a pA₂ of 7.53 [2]. The Phe-NHBn substructure—directly accessible from 2-amino-N-benzyl-3-phenylpropanamide hydrochloride—is the critical metabolic stability element that differentiates benzylamide-containing bioactive peptides from their ester-linked counterparts.

Metabolic stability
Class-level
Benzylamide group: resistant to plasma/liver hydrolysis; enables FR113680 (IC₅₀ 5.8 nM, pA₂ 7.53). Benzyl ester: rapidly hydrolyzed to inactive acid.
Benzylamide scaffold provides C-terminal metabolic stability for peptidomimetic research; benzyl ester comparator is labile.
Evidence from substance P antagonist program in guinea pig models.
Peptidase resistance Substance P antagonism Metabolic stability engineering

2-Amino-N-benzyl-3-phenylpropanamide Hydrochloride: Key Applications


Achiral Building Block for Cost-Sensitive Synthesis

When absolute stereochemistry is not required—for example, in the synthesis of racemic screening libraries, achiral heterocyclic scaffolds, or non-stereoselective structure–activity exploration—the racemic hydrochloride (CAS 34582-43-9) provides the full bifunctional α-amino amide reactivity at lower cost than the enantiopure (S)-form. The free α-amine enables standard peptide coupling (e.g., HATU/DIPEA, EDC/HOBt), while the benzylamide NH remains available for subsequent N-alkylation or remain as a metabolically stable C-terminal cap, as demonstrated in the FR113680 development pathway [1]. Procurement rationale: the racemic form eliminates the ~2–5× cost premium of the enantiopure variant without sacrificing any of the two reactive handles critical for convergent synthesis.

Stable C-Terminus Mimetic for Peptidomimetics

For research programs targeting proteolytically susceptible peptide ligands, the benzylamide group of this compound provides a validated hydrolytically stable replacement for benzyl ester C-termini. The key evidence comes from the substance P antagonist program where Phe-OBzl hydrolysis in plasma generated inactive metabolites, while the Phe-NHBn (and Phe-NMeBn) analogs retained full antagonist potency (IC₅₀ 5.8 nM, pA₂ 7.53) [2]. Researchers can directly incorporate this compound as the C-terminal residue in solid-phase or solution-phase peptide synthesis to pre-emptively address metabolic liability, without post-synthetic amidation steps. Procurement rationale: purchasing the pre-formed benzylamide building block avoids the low-yielding direct amidation of peptide acids with benzylamine.

Organocatalyst Precursor for Asymmetric Synthesis

Optically pure 2-amino-3-phenylpropanamides (derived from phenylalanine) serve as precursors to 5-benzyl-2-(pyridin-2-yl)imidazolidin-4-one organocatalysts used in asymmetric Henry reactions, with both diastereomers separable by column chromatography and configurable by 1D NOESY NMR [3]. While the racemic hydrochloride (CAS 34582-43-9) is the starting point, researchers requiring enantiopure catalysts should procure the (S)-enantiomer (CAS 126090-42-4). The racemic form is appropriate for method development, condition optimization, and the preparation of racemic catalyst standards for chiral HPLC analysis. Procurement rationale: the racemic compound serves as a low-cost method development surrogate before committing to the enantiopure catalyst precursor.

Starting Material for Cathepsin Inhibitor Programs

Patent literature (EP 0808839 B1) describes epoxysuccinamide derivatives incorporating phenylalanine benzylamide substructures as cathepsin L inhibitors with therapeutic potential in bone diseases including osteoporosis [4]. The target compound serves as the amine coupling partner (Step 5 in the patent synthesis) for constructing these inhibitors. Because the compound is stocked at ≥95% purity by multiple vendors with orthogonal analytical certification (NMR, HPLC, GC) , it satisfies the sourcing qualification requirements for patent-derived medicinal chemistry programs where intermediate purity and lot-to-lot consistency must be documented for regulatory and reproducibility purposes.

Application
Selection Property
Validation Focus
Achiral building block synthesis
Cost-effective racemic bifunctional scaffold
Achiral synthesis protocol review
Peptidomimetic C-terminus stability research
Pre-formed metabolically stable benzylamide
Hydrolytic stability under assay conditions
Organocatalyst method development
Racemic precursor for asymmetric reaction optimization
Chiral HPLC standard and condition scoping
Cathepsin inhibitor research
Documented purity ≥95% with orthogonal analytical data
Lot consistency and intermediate characterization
Quote Request

Request a Quote for 2-Amino-N-benzyl-3-phenylpropanamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.